Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-

Catalog No.
S1499343
CAS No.
174291-97-5
M.F
C13H20N2O2S
M. Wt
268.38 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-...

CAS Number

174291-97-5

Product Name

Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-

IUPAC Name

N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide

Molecular Formula

C13H20N2O2S

Molecular Weight

268.38 g/mol

InChI

InChI=1S/C13H20N2O2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h6-9,12-13,15H,2-5,14H2,1H3/t12-,13-/m0/s1

InChI Key

VVOFSHARRCJLLA-STQMWFEESA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2N

Synonyms

(1S,2S)-(-)-N-(4-TOLUENESULPHONYL)-1,2-DIAMINOCYCLOHEXANE

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H]2CCCC[C@@H]2N

Potential as a Building Block for Drug Discovery:

The molecule contains a sulfonamide group, a common functional group found in many clinically used drugs, including antimicrobials, diuretics, and anticonvulsants []. Additionally, the presence of a chiral amine group suggests the potential for enantioselective activity, which could be valuable in drug development [].

Molecular Structure Analysis

The key features of the molecule include:

  • A central benzene ring with a sulfonamide group (SO2NH2) attached. Sulfonamides are a common functional group known for their diverse biological properties [].
  • A 4-methyl group (CH3) on the benzene ring, indicating a methyl substituent at the fourth position.
  • An N-[(1S,2S)-2-aminocyclohexyl] moiety linked to the sulfonamide group. This indicates a cyclohexyl ring (six-membered carbon ring) with an amine group (NH2) attached at the second position in a specific stereochemistry (1S,2S). The (1S,2S) designation refers to the spatial arrangement of substituents on the cyclohexyl ring.

This combination of functional groups suggests potential for the molecule to interact with biological systems through hydrogen bonding and other interactions.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-[(1S,2S)-2-Aminocyclohexyl]-4-methylbenzene-1-sulfonamide

Dates

Modify: 2023-08-15

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